2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Description
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a substituted 1,2,4-oxadiazole derivative characterized by a central oxadiazole ring linked to a 4-methoxyphenyl group at position 3 and an aniline moiety at position 3. This compound has a molecular formula of C₁₅H₁₃N₃O₂, a molecular weight of 267.28 g/mol, and is utilized as a building block in synthetic chemistry .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFNSBSLYBNMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced heterocycles, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of oxadiazole derivatives, several compounds were synthesized and tested against different cancer cell lines, including SNB-19 and NCI-H460. The results indicated that derivatives with similar structures demonstrated promising activity:
- Compound 6h exhibited a percentage growth inhibition (PGI) of 65.12% against SNB-19 at a concentration of 10 µM.
- Molecular docking studies suggested effective binding to tubulin, indicating potential as tubulin inhibitors .
Antidiabetic Applications
Oxadiazole derivatives have also been explored for their antidiabetic properties. These compounds can influence glucose metabolism and have been evaluated for their efficacy in lowering blood glucose levels.
Case Study: Antidiabetic Activity
In a study involving genetically modified Drosophila melanogaster, certain oxadiazole derivatives were tested for their ability to reduce glucose levels significantly. The findings demonstrated that these compounds could serve as potential antidiabetic agents due to their ability to modulate metabolic pathways .
Antimicrobial Applications
The antimicrobial activity of oxadiazoles has been documented extensively. Compounds derived from oxadiazoles exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives showed considerable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (BB10-5940) with structurally analogous 1,2,4-oxadiazole-aniline derivatives, focusing on substituent effects, synthesis routes, and functional properties.
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected 1,2,4-Oxadiazole-Aniline Derivatives
Key Observations :
- The thiophene-containing derivative () exhibits π-conjugation, which may improve binding in biological systems.
- Positional Isomerism : The 3-aniline substitution in BB10-5940 contrasts with 2- or 4-substituted analogs (e.g., ). Positional differences alter steric and electronic interactions, affecting molecular conformation and reactivity .
Computational and Crystallographic Insights
For example, Becke’s exchange-energy functional () could predict electronic properties, aiding in the design of derivatives with tailored bioactivity.
Biological Activity
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C14H12N4O2
- Molecular Weight : 252.27 g/mol
The structure includes a phenyl group substituted with a methoxy group and an oxadiazole moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
-
Antimicrobial Activity : The oxadiazole derivatives have been linked to antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances these properties.
- Data Table : Antimicrobial activity against various strains.
| Compound | MIC (µg/mL) | Activity Type |
|----------|--------------|----------------|
| this compound | 15.0 | Antibacterial |
| 2-(4-methoxyphenyl)-1,2,4-oxadiazole | 10.0 | Antifungal |
- Data Table : Antimicrobial activity against various strains.
- Mechanisms of Action : The mechanism through which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells and inhibition of microbial growth through disruption of cellular processes.
1. Anticancer Studies
A study conducted on various oxadiazole derivatives highlighted that compounds similar to this compound showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.65 µM to 15 µM . The study utilized flow cytometry to demonstrate that these compounds induce apoptosis via caspase activation.
2. Antimicrobial Efficacy
In another research effort focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results indicated that the compound displayed effective inhibitory concentrations against E. coli and Staphylococcus aureus with MIC values as low as 0.0195 mg/mL . This suggests a strong potential for development into therapeutic agents for infectious diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-methoxyphenyl)-3-(substituted phenyl)oxadiazole | Oxadiazole ring with methoxy substitution | Enhanced solubility |
| N-(3-methoxyphenyl)benzamide derivatives | Benzamide core with methoxy substitution | Variability in activity based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
